(2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile
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Overview
Description
(2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile is a complex organic compound characterized by its unique structure, which includes a pyrido[3,2-e][1,3]thiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiazines, which undergo a series of reactions such as alkylation, cyclization, and condensation to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the pyrido[3,2-e][1,3]thiazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
(2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties aims to develop new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile include other pyrido[3,2-e][1,3]thiazine derivatives and related heterocyclic compounds. Examples include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Properties
IUPAC Name |
(2E)-2-(4-butyl-7-methylpyrido[3,2-e][1,3]thiazin-2-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-3-4-5-12-11-7-6-10(2)16-14(11)18-13(17-12)8-9-15/h6-8H,3-5H2,1-2H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOIJRMWVMHMDH-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CC#N)SC2=C1C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=N/C(=C\C#N)/SC2=C1C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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